molecular formula C19H22N6O B12238453 2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyrazine

2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyrazine

Cat. No.: B12238453
M. Wt: 350.4 g/mol
InChI Key: BSBQFADOTKVFEL-UHFFFAOYSA-N
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Description

2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyrazine is a complex organic compound characterized by its unique bicyclic structure. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyrazine typically involves multiple steps. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrimidine or pyrazine rings.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether or NaBH₄ in methanol.

    Substitution: Halogenated derivatives can be used as substrates for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyrazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-2-carbonyl)pyrazine is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C19H22N6O

Molecular Weight

350.4 g/mol

IUPAC Name

[2-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-pyrazin-2-ylmethanone

InChI

InChI=1S/C19H22N6O/c1-12-22-16-4-2-3-15(16)18(23-12)24-8-13-10-25(11-14(13)9-24)19(26)17-7-20-5-6-21-17/h5-7,13-14H,2-4,8-11H2,1H3

InChI Key

BSBQFADOTKVFEL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)N3CC4CN(CC4C3)C(=O)C5=NC=CN=C5

Origin of Product

United States

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